molecular formula C17H17N9 B6446730 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549019-73-8

3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No. B6446730
CAS RN: 2549019-73-8
M. Wt: 347.4 g/mol
InChI Key: WBPRAIMIESGZEX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a pyrazine ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s hard to say what its safety and hazards would be .

Future Directions

The future directions for a compound like this could involve further studies to fully elucidate its physical and chemical properties, to optimize its synthesis, and to explore its potential uses in fields like medicine or materials science .

properties

IUPAC Name

3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-13-22-15(11-16(23-13)26-6-2-3-21-26)24-7-9-25(10-8-24)17-14(12-18)19-4-5-20-17/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPRAIMIESGZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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